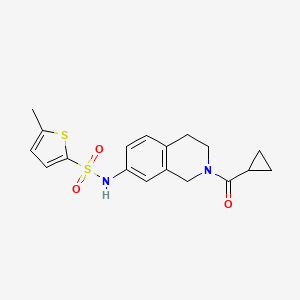

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-methylthiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule, likely containing a cyclopropanecarbonyl group, a tetrahydroisoquinoline group, and a methylthiophene sulfonamide group . These groups could confer unique chemical properties to the compound.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroisoquinoline and cyclopropane rings, and the introduction of the sulfonamide group . The exact synthetic route would depend on the specific reagents and conditions used.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to elucidate the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfonamide group might participate in acid-base reactions, while the cyclopropane ring might undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure .Wissenschaftliche Forschungsanwendungen

Catalysis in Organic Synthesis

- Nanosized N-sulfonated Brönsted Acidic Catalyst: A novel nano-sized N-sulfonic acid was prepared and characterized, showing efficient catalysis in the synthesis of hexahydroquinolines via a one-pot, four-component condensation process (Goli-Jolodar, Shirini, & Seddighi, 2016).

Development of Novel Heterocyclic Compounds

- Synthesis of Aza-Heterocycles: Alpha-sulfinylenamides were utilized in a tandem Pummerer/Mannich cyclization cascade to produce fused isoquinoline lactams, important for constructing natural product scaffolds (Padwa et al., 2002).

- Formation of 1, 2, 3, 4-Tetrahydroisoquinolines: Research demonstrated the condensation of N-sulfonylphenethylamines with formaldehyde, yielding tetrahydroisoquinolines, pivotal in the synthesis of natural products (Itô & Tanaka, 1977).

Application in Drug Discovery

- Macrocyclic Inhibitors of Viruses: A study detailed the discovery of TMC435350, a cyclopentane-containing macrocyclic inhibitor of the hepatitis C virus, indicating the potential of such compounds in antiviral therapy (Raboisson et al., 2008)

Development of Novel Synthetic Methods

- Creation of Diverse Tetrahydroquinazolinone Derivatives: Research explored the synthesis of tetrahydroquinazolinone derivatives via Diels–Alder reactions, demonstrating the compound's versatility in organic synthesis (Dalai et al., 2006).

- Production of Polycyclic Imines: A study reported on the radical cyclization of cyclic ene sulfonamides to form stable bicyclic and tricyclic aldimines and ketimines, showcasing the compound's role in creating complex molecular structures (Zhang, Hay, Geib, & Curran, 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-5-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S2/c1-12-2-7-17(24-12)25(22,23)19-16-6-5-13-8-9-20(11-15(13)10-16)18(21)14-3-4-14/h2,5-7,10,14,19H,3-4,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFLXOZIEVUJFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(1H-indol-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2991810.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]pyridine-3-sulfonamide](/img/structure/B2991812.png)

![2-[4-(2-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2991814.png)

![4-methoxy-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2991816.png)

![2-(4-chlorophenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2991822.png)

![3-methyl-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)isoxazole-5-carboxamide](/img/structure/B2991823.png)

![[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2991829.png)

![5-bromo-2-chloro-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2991832.png)